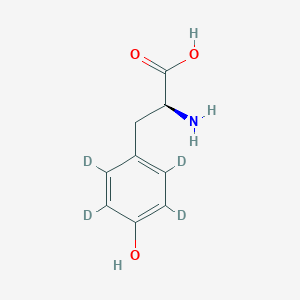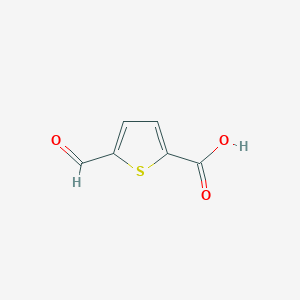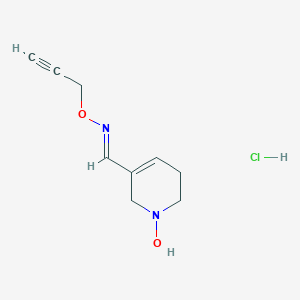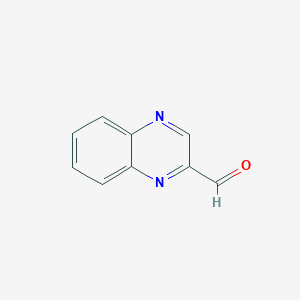![molecular formula C6H5N3O3S B121990 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one CAS No. 152382-59-7](/img/structure/B121990.png)
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one is a heterocyclic compound that has gained significant attention due to its potential applications in various scientific fields. This compound is also known as PTD, and it is widely used in the synthesis of other compounds due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes and proteins in the body. For example, PTD has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory.
Biochemical and Physiological Effects:
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). PTD has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one in lab experiments is its unique structure and properties. PTD can be easily synthesized, and it exhibits a wide range of biological activities. However, one of the limitations of using PTD in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are many future directions for the research of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one. One possible direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its mechanism of action and identify specific targets for drug development. Additionally, further research is needed to evaluate the safety and efficacy of PTD in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one can be achieved through different methods. One of the most common methods involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with maleic anhydride in the presence of a catalyst. This reaction produces PTD as a white crystalline solid with a melting point of 240-242°C.
Aplicaciones Científicas De Investigación
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. PTD has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
152382-59-7 |
|---|---|
Nombre del producto |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one |
Fórmula molecular |
C6H5N3O3S |
Peso molecular |
199.19 g/mol |
Nombre IUPAC |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C6H5N3O3S/c10-6-8-4-1-2-7-3-5(4)13(11,12)9-6/h1-3H,(H2,8,9,10) |
Clave InChI |
ZCFSUOKWAKRKMN-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1NC(=O)NS2(=O)=O |
SMILES canónico |
C1=CN=CC2=C1NC(=O)NS2(=O)=O |
Sinónimos |
2H-Pyrido[4,3-e]-1,2,4-thiadiazin-3(4H)-one,1,1-dioxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




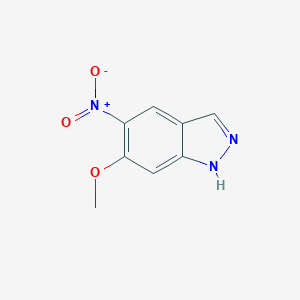


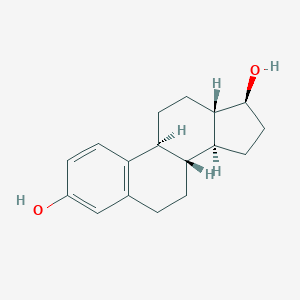
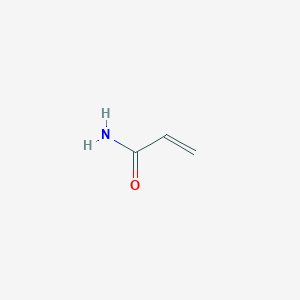
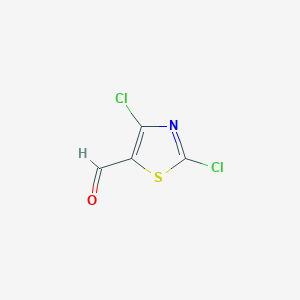
![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)


